molecular formula C35H34FN5O6 B12418357 N-[3-fluoro-4-[6-methoxy-7-(3-morpholin-4-ylpropoxy)quinolin-4-yl]oxyphenyl]-5-methyl-4-oxo-1-phenylpyridazine-3-carboxamide

N-[3-fluoro-4-[6-methoxy-7-(3-morpholin-4-ylpropoxy)quinolin-4-yl]oxyphenyl]-5-methyl-4-oxo-1-phenylpyridazine-3-carboxamide

Cat. No.: B12418357
M. Wt: 639.7 g/mol
InChI Key: VSFLQJNTCXTXDP-UHFFFAOYSA-N
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Description

N-[3-fluoro-4-[6-methoxy-7-(3-morpholin-4-ylpropoxy)quinolin-4-yl]oxyphenyl]-5-methyl-4-oxo-1-phenylpyridazine-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a quinoline core, which is often associated with biological activity, making it a subject of interest in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-fluoro-4-[6-methoxy-7-(3-morpholin-4-ylpropoxy)quinolin-4-yl]oxyphenyl]-5-methyl-4-oxo-1-phenylpyridazine-3-carboxamide involves multiple steps, starting from readily available starting materials. The process typically includes the formation of intermediates, which are then subjected to various chemical reactions to achieve the final product. Common steps in the synthesis may include alkylation, nitration, reduction, and cyclization reactions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions, as well as the implementation of continuous flow chemistry techniques to streamline the production process .

Chemical Reactions Analysis

Types of Reactions

N-[3-fluoro-4-[6-methoxy-7-(3-morpholin-4-ylpropoxy)quinolin-4-yl]oxyphenyl]-5-methyl-4-oxo-1-phenylpyridazine-3-carboxamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce amines or alcohols. Substitution reactions can introduce various functional groups into the molecule, further diversifying its chemical properties .

Mechanism of Action

The mechanism of action of N-[3-fluoro-4-[6-methoxy-7-(3-morpholin-4-ylpropoxy)quinolin-4-yl]oxyphenyl]-5-methyl-4-oxo-1-phenylpyridazine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. It may also interact with receptors to modulate signal transduction pathways, leading to changes in cellular function .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinoline derivatives, such as gefitinib, erlotinib, and lapatinib, which are known for their biological activity and therapeutic potential .

Uniqueness

What sets N-[3-fluoro-4-[6-methoxy-7-(3-morpholin-4-ylpropoxy)quinolin-4-yl]oxyphenyl]-5-methyl-4-oxo-1-phenylpyridazine-3-carboxamide apart is its unique combination of functional groups and structural features, which may confer distinct biological and chemical properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields .

Properties

Molecular Formula

C35H34FN5O6

Molecular Weight

639.7 g/mol

IUPAC Name

N-[3-fluoro-4-[6-methoxy-7-(3-morpholin-4-ylpropoxy)quinolin-4-yl]oxyphenyl]-5-methyl-4-oxo-1-phenylpyridazine-3-carboxamide

InChI

InChI=1S/C35H34FN5O6/c1-23-22-41(25-7-4-3-5-8-25)39-33(34(23)42)35(43)38-24-9-10-30(27(36)19-24)47-29-11-12-37-28-21-32(31(44-2)20-26(28)29)46-16-6-13-40-14-17-45-18-15-40/h3-5,7-12,19-22H,6,13-18H2,1-2H3,(H,38,43)

InChI Key

VSFLQJNTCXTXDP-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(N=C(C1=O)C(=O)NC2=CC(=C(C=C2)OC3=C4C=C(C(=CC4=NC=C3)OCCCN5CCOCC5)OC)F)C6=CC=CC=C6

Origin of Product

United States

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